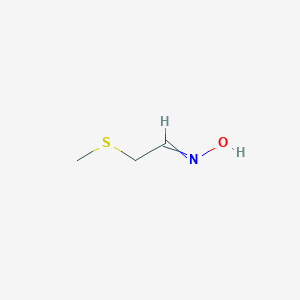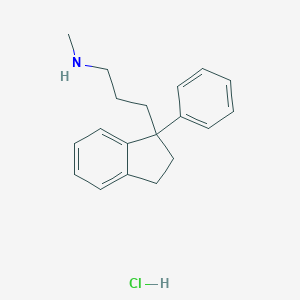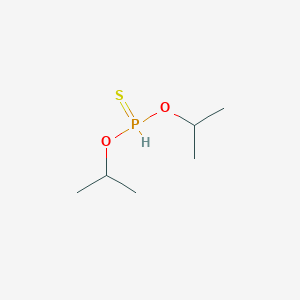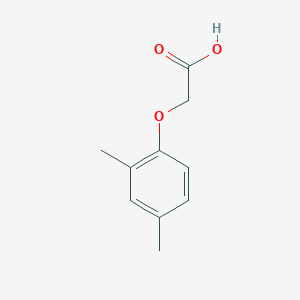
Methylthioacetaldoxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylthioacetaldoxime, also known as methomyl oxime, is a chemical compound with the molecular formula C₃H₇NOS. It is a metabolite of methomyl, an insecticide, and is known for its applications in pest control. The compound is characterized by its white crystalline solid form and is used to control a wide range of pests in agriculture and horticulture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylthioacetaldoxime can be synthesized through various methods. One common method involves the reaction of thioacetaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an aqueous medium at room temperature, yielding the oxime as a product .
Industrial Production Methods: Industrial production of (methylthio)acetaldehyde oxime often involves the use of thioacetaldehyde oxime method, acetonitrile method, methyl ethyl ketone method, nitroethane method, and acetaldehyde method. These methods are designed to maximize yield and minimize by-products and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Methylthioacetaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Applications De Recherche Scientifique
Methylthioacetaldoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in pest control.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition.
Industry: It is used in the production of pesticides and other agrochemicals .
Mécanisme D'action
The mechanism of action of (methylthio)acetaldehyde oxime involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing paralysis and death in pests. The compound’s molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission .
Comparaison Avec Des Composés Similaires
Methomyl: A parent compound of (methylthio)acetaldehyde oxime, used as an insecticide.
Acetaldehyde oxime: A simpler oxime compound with similar chemical properties.
Thioacetaldehyde oxime: Another related compound with a thio group attached to the oxime
Uniqueness: Methylthioacetaldoxime is unique due to its specific structure, which combines the properties of both oximes and thio compounds.
Propriétés
Numéro CAS |
10533-67-2 |
|---|---|
Formule moléculaire |
C3H7NOS |
Poids moléculaire |
105.16 g/mol |
Nom IUPAC |
N-(2-methylsulfanylethylidene)hydroxylamine |
InChI |
InChI=1S/C3H7NOS/c1-6-3-2-4-5/h2,5H,3H2,1H3 |
Clé InChI |
AGVHWUQIIQHFCW-UHFFFAOYSA-N |
SMILES |
CSCC=NO |
SMILES isomérique |
CSC/C=N/O |
SMILES canonique |
CSCC=NO |
Key on ui other cas no. |
10533-67-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)











